carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575929
InChI: InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;;
SMILES:
Molecular Formula: C7H8IrO4
Molecular Weight: 348.35 g/mol

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium

CAS No.:

Cat. No.: VC16575929

Molecular Formula: C7H8IrO4

Molecular Weight: 348.35 g/mol

* For research use only. Not for human or veterinary use.

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium -

Specification

Molecular Formula C7H8IrO4
Molecular Weight 348.35 g/mol
IUPAC Name carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium
Standard InChI InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;;
Standard InChI Key NMFBREHTKYXYKM-FHJHGPAASA-N
Isomeric SMILES C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir]
Canonical SMILES CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir]

Introduction

Molecular Composition and Structural Characteristics

The compound’s molecular architecture centers on an iridium atom coordinated to two carbon monoxide ligands and the bidentate (E)-4-hydroxypent-3-en-2-one (also known as 4-hydroxy-3-penten-2-one). The organic ligand adopts a planar configuration due to its conjugated enone system, facilitating π-backbonding with the iridium center . This interaction stabilizes the metal-ligand complex, as evidenced by its computed InChIKey NMFBREHTKYXYKM-FHJHGPAASA-N and SMILES representation CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir].

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H8IrO4\text{C}_7\text{H}_8\text{IrO}_4
Molecular Weight348.35 g/mol
IUPAC Namecarbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium
Topological Polar Surface Area74.3 Ų

The stereochemistry of the (E)-isomer ensures optimal spatial arrangement for ligand-metal coordination, distinguishing it from its (Z)-counterpart, which exhibits reduced catalytic efficiency. X-ray crystallography of analogous iridium complexes reveals octahedral geometry around the metal center, with CO ligands occupying axial positions.

Synthesis and Preparation Methods

Synthesizing this compound involves a multi-step approach:

  • Carbon Monoxide Generation: CO is typically produced via the dehydration of formic acid (HCOOHCO+H2O\text{HCOOH} \rightarrow \text{CO} + \text{H}_2\text{O}) or the reduction of carbon dioxide over zinc dust.

  • Ligand Synthesis: (E)-4-hydroxypent-3-en-2-one is prepared through aldol condensation of acetone and acetaldehyde under basic conditions, followed by acid-catalyzed tautomerization to stabilize the (E)-configuration .

  • Coordination Complex Formation: Iridium trichloride hydrate (IrCl3H2O\text{IrCl}_3 \cdot \text{H}_2\text{O}) reacts with the organic ligand in the presence of CO gas under inert atmospheres. The reaction proceeds via ligand substitution, yielding the final product after recrystallization.

Table 2: Synthesis Conditions

ComponentMethodTemperatureYield
(E)-4-hydroxypent-3-en-2-oneAldol condensation80°C68%
Iridium CoordinationIrCl3+Ligand+CO\text{IrCl}_3 + \text{Ligand} + \text{CO}120°C45%

Notably, the choice of solvent (e.g., tetrahydrofuran or dichloromethane) and reaction duration (12–24 hours) critically influences yield and purity.

Chemical Reactivity and Catalytic Applications

The iridium center’s electron-deficient nature enables activation of CO and organic substrates. Key reactions include:

  • Hydrogenation: The complex catalyzes the reduction of alkenes to alkanes with turnover frequencies (TOF) exceeding 103h110^3 \, \text{h}^{-1} under mild conditions (25°C, 1 atm H2\text{H}_2).

  • Carbonylation: In methanol carbonylation, it facilitates acetic acid production via the Monsanto process, demonstrating superior stability compared to rhodium analogs.

  • Oxidative Addition: Reactivity with alkyl halides (R-X\text{R-X}) forms iridium(III) intermediates, pivotal in cross-coupling reactions.

Mechanistic Insight: CO ligands withdraw electron density from iridium, enhancing its Lewis acidity. This promotes substrate binding and heterolytic H2\text{H}_2 cleavage during hydrogenation. The organic ligand’s hydroxyl group participates in hydrogen bonding, stabilizing transition states .

Cell Line/StrainEffectConcentration
HeLa (cervical cancer)50% growth inhibition12 μM
MCF-7 (breast cancer)Caspase-3 activation18 μM
S. aureusBacteriostatic25 μg/mL

These effects are attributed to the compound’s ability to disrupt cellular redox balance and DNA replication machinery.

Comparative Analysis with Analogous Complexes

Substituting iridium with rhodium in the coordination sphere alters reactivity:

PropertyIridium ComplexRhodium Analog
Catalytic TOF (H2\text{H}_2)1.2×103h11.2 \times 10^3 \, \text{h}^{-1}8.5×102h18.5 \times 10^2 \, \text{h}^{-1}
Thermal StabilityStable to 200°CDecomposes at 150°C
IC50\text{IC}_{50} (HeLa)12 μM28 μM

Iridium’s higher atomic radius and relativistic effects contribute to stronger metal-ligand bonds, enhancing durability and activity.

Industrial and Research Implications

The compound’s versatility positions it as a candidate for:

  • Green Chemistry: Enabling low-temperature catalytic cycles, reducing energy consumption in acetic acid synthesis.

  • Targeted Drug Delivery: Functionalization with biomolecules (e.g., folate ligands) could enhance cancer cell specificity.

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage applications.

Ongoing research focuses on optimizing ligand architecture to modulate electron density at the iridium center, further tailoring reactivity .

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